N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic compound featuring a heterocyclic core with fused aromatic and non-aromatic rings. Its structure includes:
- Propan-2-yl (isopropyl) group: A branched alkyl substituent that may influence steric effects and metabolic stability.
- 6-imino and 2-oxo moieties: These functional groups suggest tautomeric possibilities and reactivity in nucleophilic or electrophilic environments.
- Carboxamide at position 5: A critical pharmacophore in many bioactive molecules, enabling hydrogen bonding and interactions with biological targets.
While direct evidence for this compound’s applications is absent in the provided sources, its structural motifs align with compounds studied in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
Molecular Formula |
C25H27N5O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O4/c1-15(2)30-22(26)17(14-18-23(30)28-21-7-5-6-12-29(21)25(18)32)24(31)27-11-10-16-8-9-19(33-3)20(13-16)34-4/h5-9,12-15,26H,10-11H2,1-4H3,(H,27,31) |
InChI Key |
AFDNNUCOZQKBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:
Formation of the Phenyl Ethyl Intermediate: This involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine under acidic conditions to form the phenyl ethyl intermediate.
Cyclization and Functional Group Addition: The intermediate is then subjected to cyclization reactions, often using reagents like polyphosphoric acid, to form the triazatricyclo structure. Subsequent addition of functional groups, such as the imino and oxo groups, is achieved through reactions with appropriate reagents like isocyanates and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce bacterial cell death by disrupting cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison with Spiro Heterocycles
Aromatic Carboxamide Derivatives in Agrochemicals
Compounds such as propanil (N-(3,4-dichlorophenyl) propanamide) and fenoxacrim () share the carboxamide group but differ significantly in:
- Aromatic Substitution : Propanil uses a dichlorophenyl group (electron-deficient), while the target compound employs 3,4-dimethoxyphenyl (electron-rich), affecting solubility and interaction with biological targets.
- Complexity : The target compound’s tricyclic core adds rigidity and steric hindrance, unlike the linear structures of agrochemical carboxamides.
Table 2: Comparison with Agrochemical Carboxamides
Role of Aromaticity and Substituent Effects
As discussed in , aromaticity governs stability and reactivity. This contrasts with isoxaben (), which uses a dimethoxybenzamide group but lacks a fused heterocyclic system, reducing conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
